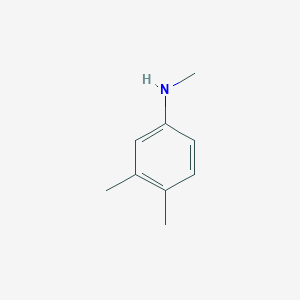

n,3,4-Trimethylaniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,3,4-trimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-9(10-3)6-8(7)2/h4-6,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXABKSVWHJDSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Organic Transformations Involving N,3,4 Trimethylaniline Derivatives

Mechanistic Investigations of Aniline (B41778) Reactivity

The reactivity of aniline and its derivatives, including N,3,4-trimethylaniline, is a cornerstone of organic chemistry. The presence of the amino group profoundly influences the electron density distribution within the aromatic ring, thereby directing the course of various reactions.

Electrophilic Aromatic Substitution Patterns in Substituted Anilines

The amino group (-NH2) and its alkylated counterparts are potent activating groups in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comwikipedia.orglkouniv.ac.in This activation stems from the ability of the nitrogen's lone pair of electrons to participate in resonance, thereby increasing the electron density of the benzene (B151609) ring. This effect is most pronounced at the ortho and para positions relative to the amino group, making these sites highly susceptible to attack by electrophiles. wikipedia.orglkouniv.ac.in Consequently, substituted anilines like this compound are expected to undergo EAS reactions preferentially at the positions ortho and para to the amino group.

However, the strong activating nature of the amino group can sometimes lead to challenges in controlling the extent of substitution, with multiple substitutions occurring readily. libretexts.org For instance, the bromination of aniline can be difficult to stop at a single substitution. libretexts.org Furthermore, under strongly acidic conditions often employed in EAS reactions (such as nitration), the basic amino group can be protonated to form an anilinium ion. This protonated form is a strongly deactivating group and a meta-director, which can lead to the formation of unexpected meta-substituted products. chemistrysteps.com

The interplay of electronic effects and steric hindrance from the existing substituents on the aniline ring ultimately determines the precise regioselectivity of the substitution. For this compound, the methyl groups at the 3- and 4-positions, along with the N-methyl group, will influence the accessibility of the reactive ortho and para positions to incoming electrophiles.

Nucleophilic Reactivity of the Amino Group in Aromatic Amines

The lone pair of electrons on the nitrogen atom of the amino group makes anilines not only basic but also effective nucleophiles. libretexts.orgchemguide.co.ukmasterorganicchemistry.com This nucleophilicity allows them to react with a variety of electrophiles at the nitrogen atom. libretexts.org Common reactions involving the nucleophilic character of the amino group include alkylation, acylation, and reactions with carbonyl compounds. libretexts.orgchemguide.co.uk

The nucleophilicity of an amine is influenced by several factors, including the electronic nature of the substituents on the aromatic ring and the steric environment around the nitrogen atom. Electron-donating groups on the ring generally increase the electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups decrease nucleophilicity. chemistrysteps.com In the case of this compound, the methyl groups on the ring are electron-donating, which would be expected to increase the nucleophilicity of the amino group compared to aniline itself.

However, the presence of an N-alkyl group, as in this compound, can introduce steric hindrance that may modulate its reactivity as a nucleophile. While secondary amines are generally more nucleophilic than primary amines due to the electron-donating effect of the alkyl group, tertiary amines can be less nucleophilic than expected due to increased steric bulk. masterorganicchemistry.com

Oxidative Transformations and Radical Chemistry

The oxidation of anilines can proceed through various pathways, leading to a diverse range of products. These transformations can involve the nitrogen atom, the aromatic ring, or both, and often proceed through radical intermediates.

Chemical Oxidation Pathways Leading to Polymeric and Functionalized Products

The chemical oxidation of anilines can be initiated by a one-electron transfer from the amine to an oxidizing agent, forming a radical cation. mdpi.com This initial step is often followed by a variety of coupling reactions. For instance, the anodic oxidation of aniline and N-alkylanilines can lead to the formation of substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling). acs.org The specific products formed are influenced by factors such as the steric bulk of alkyl groups, reactant concentration, and the basicity of the solution. acs.org

The oxidation of substituted anilines can also lead to the formation of polymeric materials, such as polyaniline, which has interesting conducting properties. The mechanism of polymerization involves the initial formation of radical cations that subsequently couple and eliminate protons to form the polymer chain.

Various oxidizing agents have been employed to study the oxidation of anilines, including ferrate(VI) and horseradish peroxidase. The reaction with ferrate(VI) can produce products like azobenzene, nitrobenzene, and nitrosobenzene. researchgate.net Studies with horseradish peroxidase suggest that the oxidation of substituted anilines proceeds via an electron donation from the aromatic amine to the enzyme's active site, coupled with a simultaneous proton loss. cdnsciencepub.com

Microsomal N- and C-Oxidation Mechanisms in Substituted Anilines

In biological systems, substituted anilines are subject to metabolic oxidation catalyzed by microsomal enzymes, particularly cytochrome P-450. nih.gov These reactions can occur at both the nitrogen atom (N-oxidation) and the aromatic ring (C-oxidation). nih.gov

N-oxidation of secondary anilines can lead to the formation of N-hydroxy derivatives and nitrones. nih.gov The N-oxidation of N,N-dimethylaniline has been shown to be mediated by a reconstituted rabbit liver microsomal enzyme system containing cytochrome P-448. nih.gov This research supports the existence of distinct tertiary amine N-oxidases in liver microsomes. nih.gov

C-oxidation, or hydroxylation of the aromatic ring, is another common metabolic pathway. The position of hydroxylation is influenced by the existing substituents on the aniline ring. The stereochemical properties of the substituted anilines have been found to be important factors in determining the extent and site of microsomal N-oxidation. capes.gov.br

Aerobic Oxidative Cyclization Reactions of N,N-Dimethylanilines with Maleimides

A notable transformation involving N,N-dimethylaniline derivatives is their aerobic oxidative cyclization with maleimides to form tetrahydroquinolines. This reaction can be catalyzed by visible light in the presence of a photosensitizer like Eosin Y. beilstein-journals.orgnih.gov The proposed mechanism involves the formation of an α-aminoalkyl radical through a single-electron transfer from the amine to the excited photocatalyst, followed by hydrogen atom transfer. This radical then adds to the maleimide, and subsequent cyclization and oxidation steps lead to the final tetrahydroquinoline product. researchgate.net

In a study involving the reaction of N,N,3-trimethylaniline with N-phenylmaleimide under these conditions, a mixture of regioisomers was formed, with the sterically more hindered product being the major one. beilstein-journals.orgnih.gov This suggests that electronic factors may play a more significant role than steric hindrance in directing the cyclization.

Annulation and Cyclization Reactions to Form Heterocyclic Systems

Annulation and cyclization reactions are fundamental processes in organic synthesis for the construction of ring systems. For derivatives of this compound, these reactions provide pathways to valuable nitrogen-containing heterocycles, such as tetrahydroquinolines and indoles.

A powerful strategy for synthesizing polysubstituted tetrahydroquinoline derivatives involves a metal-free, redox-neutral annulation reaction catalyzed by borane (B79455) species. Specifically, tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to be an effective catalyst in a cascade reaction involving tertiary anilines and electron-deficient alkynes. While the specific substrate this compound is not explicitly detailed in the primary literature, the reaction of structurally similar tertiary anilines, such as N,N,4-trimethylaniline, provides a clear precedent.

The reaction proceeds through a proposed multi-step mechanism initiated by the activation of a β,γ-alkynyl-α-ketoester by the Lewis acidic borane catalyst. This is followed by a Friedel–Crafts-type alkylation at the electron-rich aromatic ring of the aniline. The sequence continues with a alfa-chemistry.comnih.gov-hydride transfer and concludes with a Mannich-type cyclization to yield the final 1,2,3,4-tetrahydroquinoline (B108954) product. This method is notable for its high atom and step economy, proceeding without the need for transition metals or external oxidants and exhibiting excellent diastereoselectivity, exclusively forming the 3,4-anti-stereoisomer alfa-chemistry.comorganic-chemistry.org.

The initial step involves the reaction between N,N,4-trimethylaniline and a β,γ-alkynyl-α-ketoester in the presence of 10 mol% B(C₆F₅)₃ in toluene (B28343) at 80 °C, which yields the desired tetrahydroquinoline alfa-chemistry.com.

Table 1: Borane-Catalyzed Tetrahydroquinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |

| N,N,4-trimethylaniline | β,γ-alkynyl-α-ketoester | B(C₆F₅)₃ | 3,4-anti-tetrahydroquinoline | 46 | > 20:1 |

The formation of an indole (B1671886) ring is a classic transformation in organic chemistry. For an ortho-substituted this compound derivative, a plausible and well-established route is the Fischer indole synthesis wikipedia.orgbyjus.comnih.gov. This reaction produces the indole heterocycle from an arylhydrazine and an aldehyde or ketone under acidic conditions wikipedia.orgnih.gov. The required arylhydrazine can be readily prepared from the parent aniline.

The mechanism of the Fischer indole synthesis involves several key steps:

Hydrazone Formation : The arylhydrazine (derived from this compound) reacts with an aldehyde or ketone to form an arylhydrazone.

Tautomerization : The arylhydrazone tautomerizes to its corresponding enamine isomer ('ene-hydrazine') wikipedia.orgbyjus.comnih.gov.

byjus.combyjus.com-Sigmatropic Rearrangement : Following protonation by the acid catalyst, the enamine undergoes an irreversible byjus.combyjus.com-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond wikipedia.orgbyjus.com.

Cyclization and Aromatization : The resulting intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring. The final step involves the elimination of an ammonia (B1221849) molecule to yield the stable, aromatic indole ring wikipedia.orgbyjus.comnih.gov.

This method is highly versatile, with the choice of ketone or aldehyde precursor determining the substitution pattern at the 2- and 3-positions of the final indole product. A wide range of Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride, can be used to catalyze the reaction wikipedia.orgnih.gov.

The reaction of aniline derivatives with vinyl ethers provides another important route to tetrahydroquinoline skeletons, often proceeding through a formal [4+2] cycloaddition known as the Povarov reaction nih.gov. This transformation typically involves the reaction of an aromatic imine (formed in situ from the aniline) with an electron-rich olefin, such as a vinyl ether.

In a three-component variation, an aniline, an aldehyde (like cinnamaldehyde), and a vinyl ether can be reacted in the presence of a Lewis acid catalyst, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), to afford highly functionalized tetrahydroquinolines researchgate.net. The reaction is believed to proceed via the formation of an aromatic imine from the aniline and aldehyde, which is then activated by the Lewis acid. This activated imine acts as the azadiene component in an inverse-electron-demand aza Diels-Alder reaction with the vinyl ether, which serves as the dienophile. These reactions can be highly stereoselective, particularly with noncyclic vinyl ethers, yielding products with a specific cis/trans relationship between the substituents researchgate.net.

Table 2: Representative Povarov-Type Reactions for Tetrahydroquinoline Synthesis

| Aniline Component | Aldehyde Component | Vinyl Ether | Catalyst | Product Type |

| Substituted Anilines | Cinnamaldehyde | Ethyl vinyl ether | CAN | 2-Styryl-4-ethoxy-tetrahydroquinoline |

| Aromatic Amines | α-Ketoaldehydes | α,β-Unsaturated Hydrazone | FeCl₃ | Functionalized Tetrahydroquinoline |

| 3-Methylaniline | Acetaldehyde (in situ) | Ethyl vinyl ether (in situ) | TiO₂ (photocatalyst) | 4-Ethoxy-2,7-dimethyl-tetrahydroquinoline |

Michael Addition Reactions with Activated Olefins

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, such as this compound, adds to the β-carbon of an electron-deficient alkene (an activated olefin or Michael acceptor) academie-sciences.frnih.govmdpi.com. This reaction is a fundamental method for forming C-N bonds and is widely used to synthesize β-amino carbonyl compounds, which are valuable synthetic intermediates academie-sciences.fr.

The nucleophilicity of aromatic amines is lower than that of aliphatic amines, so the reaction often requires catalysis by Lewis or Brønsted acids, or transition metals, to activate the Michael acceptor academie-sciences.fr. However, under solvent-free conditions or with specific catalysts like copper salts, the reaction can proceed efficiently acs.org.

The general mechanism involves the nucleophilic attack of the nitrogen atom of the aniline on the β-position of the activated double bond. This forms a resonance-stabilized enolate intermediate, which is then protonated to give the final β-amino adduct. The reaction is highly versatile due to the wide variety of available Michael acceptors.

Table 3: Common Michael Acceptors for Aza-Michael Additions

| Class of Michael Acceptor | General Structure | Example |

| α,β-Unsaturated Esters | R-CH=CH-COOR' | Methyl acrylate, Methyl crotonate |

| α,β-Unsaturated Nitriles | R-CH=CH-CN | Acrylonitrile |

| α,β-Unsaturated Ketones | R-CH=CH-COR' | Methyl vinyl ketone |

| α,β-Unsaturated Sulfones | R-CH=CH-SO₂R' | Phenyl vinyl sulfone |

| Nitroalkenes | R-CH=CH-NO₂ | β-Nitrostyrene |

A copper-catalyzed protocol using CuCl has been shown to be highly efficient for the conjugate addition of aromatic amines to various α,β-unsaturated olefins, producing β-amino sulfones, nitriles, and carbonyl compounds in high yields acs.org.

Computational Chemistry and Theoretical Studies on N,3,4 Trimethylaniline and Aromatic Amines

Electronic Structure Characterization

The electronic structure of an aromatic amine is fundamental to its chemical behavior, governing its reactivity, donor-acceptor capabilities, and spectroscopic properties. Computational methods allow for a detailed examination of molecular orbitals, charge distribution, and electrostatic potential.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For aromatic amines, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, delocalized over the aromatic ring. The LUMO is usually a π*-antibonding orbital of the benzene (B151609) ring. Substituents on the ring and nitrogen atom significantly influence the energies of these orbitals. Electron-donating groups, such as methyl groups, raise the energy of the HOMO, making the molecule a better electron donor.

In the case of n,3,4-Trimethylaniline, the presence of two methyl groups on the aromatic ring and one on the nitrogen atom collectively enhances its electron-donating character compared to aniline (B41778). The methyl groups at the 3- and 4-positions, along with the N-methyl group, increase the electron density of the system, which elevates the HOMO energy level. Consequently, this compound is expected to have a higher HOMO energy and a smaller HOMO-LUMO gap than 3,4-Dimethylaniline or aniline, indicating greater chemical reactivity. researchgate.netthaiscience.info

Table 1: Comparison of Calculated FMO Energies and Energy Gaps for Aniline and Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Aniline | -5.62 | -0.15 | 5.47 |

| 4-Methylaniline | -5.39 | -0.09 | 5.30 |

| 3,4-Dimethylaniline | -5.25 | -0.04 | 5.21 |

| This compound | (Predicted higher) | (Predicted similar) | (Predicted smaller) |

Note: Values are representative and depend on the level of theory and basis set used. The data illustrates general trends.

Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that quantify the energy required to remove an electron and the energy released upon gaining an electron, respectively. These parameters can be calculated directly using the ΔSCF method (difference in total energies of the neutral and ionized species) or approximated from FMO energies via Koopmans' theorem. researchgate.net

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

A higher HOMO energy corresponds to a lower ionization potential, indicating that the molecule can be more easily oxidized. A lower LUMO energy corresponds to a higher electron affinity, suggesting the molecule is a better electron acceptor. For aromatic amines, the focus is typically on their electron-donating ability, making IP the more critical parameter.

The electron-donating methyl groups in this compound raise its HOMO energy relative to less substituted anilines. This directly translates to a lower predicted ionization potential, making it a stronger electron donor. thaiscience.info This enhanced donor strength is crucial in its interactions, such as the formation of electron donor-acceptor complexes. nih.gov

Table 2: Calculated Global Reactivity Descriptors

| Parameter | Formula | Description | Predicted Trend for this compound |

|---|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy to remove an electron | Lower than 3,4-Dimethylaniline |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when gaining an electron | Similar to 3,4-Dimethylaniline |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution | Lower (softer) |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Power to attract electrons | Slightly lower |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular stabilizing interactions. q-chem.com It localizes the molecular orbitals into lone pairs, bonding orbitals, and antibonding orbitals, allowing for the quantification of electron delocalization through hyperconjugative interactions. researchgate.net

In aromatic amines, NBO analysis typically reveals a significant negative charge on the nitrogen atom due to its high electronegativity and lone pair of electrons. This analysis also quantifies the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the aromatic ring (nN → π*C-C), which is responsible for the electron-donating nature of the amino group and the activation of the ring towards electrophilic substitution.

For this compound, the key findings from an NBO analysis would include:

Natural Atomic Charges: A high negative charge on the nitrogen atom, further increased by the electron-donating N-methyl group compared to a primary or secondary amine. The carbon atoms at the ortho and para positions to the amino group would also exhibit increased negative charge due to resonance effects.

Hyperconjugative Interactions: Strong interactions corresponding to the delocalization of the nitrogen lone pair into the phenyl ring. Additional hyperconjugative interactions would be observed from the C-H bonds of the methyl groups into the ring. The stabilization energy (E(2)) associated with these interactions quantifies their importance.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential localized around the nitrogen atom, corresponding to its lone pair of electrons. researchgate.net This confirms the nitrogen atom as the primary site for protonation and interaction with electrophiles. The aromatic ring, enriched by the electron-donating amino and methyl groups, would also display a region of negative potential (delocalized π-electron cloud), particularly at the positions ortho and para to the powerful N(CH3) group. This indicates the ring's susceptibility to electrophilic aromatic substitution.

Vibrational Spectroscopy Simulations and Mode Assignments

Theoretical vibrational spectroscopy, performed using DFT calculations, is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. By calculating the harmonic frequencies, one can predict the positions of vibrational bands and analyze the nature of the normal modes. rruff.info The simulated spectra for a molecule like this compound provide a basis for understanding its structural characteristics through its vibrational signature. nih.gov

The vibrational spectrum of this compound can be divided into several characteristic regions:

C-H Vibrations: Aromatic C-H stretching modes typically appear in the 3000–3100 cm-1 region. Aliphatic C-H stretching from the three methyl groups would be observed between 2850 and 3000 cm-1.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1400–1650 cm-1 range.

C-N Stretching: The Caromatic-N stretching vibration is a key mode for anilines, typically found in the 1250–1350 cm-1 region.

Methyl Group Deformations: Asymmetric and symmetric bending (deformation) modes of the CH3 groups would appear around 1375 cm-1 and 1450 cm-1.

Since this compound is a tertiary amine, its IR spectrum will notably lack the N-H stretching and bending vibrations that are characteristic of primary and secondary anilines. The precise frequencies and intensities of these modes can be accurately predicted through DFT calculations, aiding in the structural confirmation of the molecule. nih.gov

Conformational Analysis and Geometrical Optimization

The three-dimensional structure of a molecule is determined by its potential energy surface. Geometrical optimization using computational methods seeks to find the minimum energy conformation, providing accurate bond lengths, bond angles, and dihedral angles. arxiv.orgarxiv.org

For this compound, key structural parameters of interest include:

Amino Group Geometry: The geometry around the nitrogen atom in aromatic amines can range from pyramidal to near-planar, depending on the degree of lone pair delocalization into the ring. For N,N-dialkylanilines, steric hindrance between the alkyl groups and ortho-hydrogens can force the nitrogen to adopt a more pyramidal sp3-like geometry, which slightly reduces conjugation.

Bond Lengths and Angles: DFT calculations can predict C-N, C-C, and C-H bond lengths with high accuracy. The Caromatic-N bond length is a good indicator of the extent of π-conjugation; a shorter bond implies stronger conjugation.

Rotational Barriers: The orientation of the -N(CH3)2 group relative to the aromatic ring is an important conformational feature. Computational studies can determine the rotational barrier around the C-N bond, revealing the energetic cost of disrupting the optimal alignment for π-delocalization. The optimized geometry represents a balance between maximizing electronic stabilization (planarity) and minimizing steric repulsion. nih.gov

Pyramidalization and Torsional Barriers of the Amino Group

Computational studies on aniline and its substituted derivatives provide significant insights into the geometry and conformational dynamics of the amino group. The degree of pyramidalization at the nitrogen atom and the rotational barrier around the C–N bond are key parameters that influence the chemical behavior of these compounds.

In aniline, the amino group is not planar but exhibits a certain degree of pyramidalization. This is characterized by the angle between the C-N bond and the plane of the hydrogen atoms of the amino group. Ab initio calculations have shown that the aniline molecule is nonplanar, with its NH2 group forming an angle of approximately 42° with the plane of the benzene ring. Substituents on the aromatic ring can significantly alter this out-of-plane angle. Electron-donating groups tend to increase the pyramidalization, making the nitrogen atom more sp³-hybridized. Conversely, electron-withdrawing groups favor a more planar conformation, increasing the sp²-character of the nitrogen.

The rotation of the amino group around the C–N bond is hindered by a torsional barrier. This barrier arises from the interplay between the steric hindrance of the ortho substituents and the electronic effects involving the lone pair of the nitrogen atom and the π-system of the aromatic ring. For a series of substituted anilines, including 2- and 3-methylaniline and 2- and 3-ethylaniline, computational studies have been employed to determine the one-dimensional potential energy surfaces for internal rotations. These studies, often complemented by spectroscopic data, reveal that interactions between the amino group and ortho-substituents are largely steric in nature. Theoretical calculations, such as those using Density Functional Theory (DFT), have been used to determine the rotational barriers for various substituted anilines. For instance, in a study of nitroanilines, the torsional potentials of the NH2 group were investigated using the B3LYP/6-31G* approach, revealing the presence of a V2 barrier to rotation.

While specific computational data for this compound is not extensively documented in readily available literature, the general principles derived from studies on other methylated anilines can be applied. The presence of three methyl groups, particularly the one at the ortho position (position 3), would be expected to influence both the pyramidalization and the torsional barrier of the amino group. The steric bulk of the ortho-methyl group would likely increase the torsional barrier, while the electron-donating nature of the methyl groups would favor a more pyramidal geometry at the nitrogen atom.

Table 1: Calculated Torsional Barriers for the Amino Group in Selected Aromatic Amines

| Compound | Method | Basis Set | Torsional Barrier (kcal/mol) |

| 3-Nitroaniline | B3LYP | 6-31G | 6.38 |

| 4-Nitroaniline | B3LYP | 6-31G | 9.13 |

Note: Data for this compound is not available in the cited sources. The table provides examples for other substituted anilines to illustrate the range of calculated values.

Intermolecular Interactions and Hydrogen Bonding Influences on Structure

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the structure and properties of aromatic amines in condensed phases. The amino group can act as both a hydrogen bond donor (N-H) and, in some cases, the nitrogen atom as a hydrogen bond acceptor.

Computational methods, such as DFT, are powerful tools for investigating the energetics and geometries of these interactions. Studies on complexes of aromatic amines with various proton acceptors have been conducted to quantify the strength of N-H···O and N-H···N hydrogen bonds. For example, DFT calculations have been used to study the hydrogen-bonded complexes of haloforms with both aromatic and aliphatic amines, providing insights into the structural features of these interactions.

The presence of methyl substituents on the aniline ring, as in this compound, influences its hydrogen bonding capabilities. The electron-donating nature of the methyl groups increases the electron density on the nitrogen atom, which could potentially enhance its ability to act as a hydrogen bond acceptor. However, the steric hindrance from the ortho-methyl group might impede the approach of other molecules, affecting the formation of intermolecular hydrogen bonds.

Theoretical studies have also explored the competition between different types of intermolecular interactions. For instance, in complexes of haloforms with aromatic amines, both halogen and hydrogen bonds can be formed, and their relative strengths can be evaluated computationally. The analysis of non-covalent interactions (NCI) can further elucidate the nature of these weak interactions.

Table 2: Calculated Hydrogen Bond Energies for Amine Complexes

| Donor | Acceptor | Method | Basis Set | Interaction Energy (kcal/mol) |

| Aniline | Cyclohexanone | DFT | Not Specified | Not Specified |

| Phenol | Cyclohexanone | DFT | Not Specified | Not Specified |

Reaction Pathway Elucidation and Mechanistic Modeling

Computational chemistry is instrumental in elucidating the reaction pathways and understanding the mechanisms of reactions involving aromatic amines. Theoretical modeling allows for the investigation of transition states, reaction intermediates, and the calculation of activation energies, providing a detailed picture of the reaction landscape.

For aromatic amines, a key area of study is their reaction with electrophiles. For example, the mechanism of electrophilic aromatic substitution can be modeled to understand how substituents on the aniline ring direct the incoming electrophile. While specific mechanistic modeling for this compound is not detailed in the provided search results, studies on related compounds offer valuable insights. For instance, the reaction of N,N,4-trimethylaniline with nitrostyrenes has been investigated, highlighting the role of catalysts in promoting Michael addition reactions.

Kinetic and structural studies, often combined with computational analysis, can help to propose and validate reaction mechanisms. For example, the nucleophilic addition of N,N-dimethylaniline to an organometallic cation was studied, and a mechanism involving initial π-complex formation followed by a rate-determining conversion to a σ-complex was suggested.

Theoretical Insights into Substituent Effects on Aromatic Amine Reactivity

Substituents on the aromatic ring have a profound effect on the reactivity of aromatic amines. Computational studies provide a quantitative framework for understanding these effects, often through the lens of Hammett plots and other linear free-energy relationships.

The Hammett equation correlates the reaction rates or equilibrium constants of substituted aromatic compounds with substituent constants (σ) that quantify the electronic effect of a substituent. Computational chemistry can be used to calculate properties that correlate with these Hammett constants. For example, theoretical calculations have been used to generate Hammett plots for the gas-phase ionization of substituted phenols and benzoic acids, showing good correlation with experimental data.

For aromatic amines, electron-donating substituents, such as methyl groups, are known to activate the ring towards electrophilic substitution. The presence of three methyl groups in this compound would be expected to significantly increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The position of the substituents is also crucial. The methyl groups at positions 3 and 4 will have different electronic and steric influences on the reactivity of the different positions on the ring.

Computational studies can dissect the substituent effects into inductive and resonance components. For substituted anilines, it has been shown that the sensitivity of the amino group to substituent effects is significantly greater when the substituent is in the para-position compared to the meta-position. This is due to the direct resonance interaction between the para-substituent and the amino group through the aromatic π-system.

Applications of N,3,4 Trimethylaniline As a Chemical Precursor and Intermediate in Advanced Materials and Organic Synthesis

Role in Polymerization Reactions and Resin Systems

While direct evidence for the use of n,3,4-trimethylaniline in polymerization is sparse, its isomers are widely employed as accelerators and catalysts in the curing of various resin systems. Aromatic amines are integral to these processes, influencing reaction rates and the final properties of the polymer.

Accelerators and Catalysts for Polyester, Acrylate, and Epoxy Resins

The role of trimethylaniline isomers as accelerators is particularly well-established in free-radical polymerization, especially for polyester, acrylate, and epoxy resins. These compounds are tertiary amines that significantly speed up the decomposition of organic peroxides (initiators) into radicals at ambient temperatures, which is necessary to start the polymerization reaction. atamankimya.com

The isomer N,N,4-trimethylaniline (also known as N,N-dimethyl-p-toluidine) is a prominent example used as a polymerization catalyst for these resin systems. atamanchemicals.comatamanchemicals.com It is a crucial component in formulations for industrial glues, dental cements, and artificial fingernail preparations where rapid setting times are required. atamankimya.comatamanchemicals.com In these applications, N,N,4-trimethylaniline works in conjunction with an initiator, such as benzoyl peroxide, to generate the free radicals that initiate the cross-linking of the polymer chains. google.com Its applications span various methods, including pultrusion, resin transfer molding, and filament winding. atamanchemicals.com

Table 1: Role of N,N,4-Trimethylaniline in Resin Systems

| Resin Type | Role of N,N,4-Trimethylaniline | Application Examples |

|---|---|---|

| Polyester | Accelerator/Catalyst | Pultrusion, filament winding, industrial glues atamankimya.comatamanchemicals.com |

| Acrylate | Accelerator/Catalyst | Dental materials, artificial fingernails atamankimya.comatamanchemicals.com |

Precursors for Polyurethane and Polyamide Production

Primary aromatic amines can serve as building blocks for polyurethanes and polyamides. Polyurethanes are typically formed from the polymerization of diisocyanates and polyols. researchgate.net Aromatic amines are precursors to the isocyanates needed for this process. Similarly, polyamides can be synthesized using diamines as monomers. researchgate.net

Building Block in Fine Chemical Synthesis

Aromatic amines are versatile intermediates in the synthesis of a wide range of complex organic molecules due to the reactivity of the amino group and the aromatic ring. Isomers of trimethylaniline are established precursors in the manufacturing of dyes, agrochemicals, and pharmaceuticals.

Precursors for Dyes and Pigments

The synthesis of azo dyes, a major class of synthetic colorants, traditionally begins with the diazotization of a primary aromatic amine. nih.govtandfonline.com This process converts the amino group (-NH2) into a diazonium salt (-N2+), which is then coupled with another aromatic compound to form the characteristic azo (-N=N-) linkage that defines the chromophore. nih.govprimescholars.com

Several isomers of trimethylaniline are used commercially for this purpose:

2,4,6-Trimethylaniline (B148799) (Mesidine) is a known intermediate for dyes and organic pigments. guidechem.comguidechem.com It is a precursor for the production of Acid Blue 129 and Solvent Blue 104. guidechem.comguidechem.comwikipedia.org

2,3,4-Trimethylaniline is also noted for its role as a precursor in the synthesis of various dyes and pigments. Its ability to form stable azo compounds makes it a valuable component in dye chemistry.

The general pathway for using a trimethylaniline isomer as a dye precursor is outlined below.

Table 2: General Synthesis Pathway for Azo Dyes from Trimethylaniline

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | A primary aromatic amine (e.g., 2,4,6-trimethylaniline) is treated with nitrous acid (generated from NaNO2 and a strong acid) at low temperatures to form a diazonium salt. nih.gov |

Intermediates in Agrochemical and Pesticide Synthesis

Substituted anilines are common structural motifs in many agrochemicals. The isomers of this compound find use as intermediates in this sector. For example, 2,3,4-trimethylaniline is used in the synthesis of agrochemicals and has been employed as a reagent in analytical methods for detecting certain carbamate pesticides in water samples. Furthermore, 2,4,6-trimethylaniline is listed as an intermediate for pesticides. guidechem.comguidechem.com Derivatives such as 2,6-Dibromo-3,4,5-trimethylaniline also serve as precursors for synthesizing specific herbicides and pesticides. myskinrecipes.com

Synthetic Building Blocks for Pharmaceutical Compounds

Aniline (B41778) and its derivatives are foundational structures in medicinal chemistry and are used as starting materials for numerous active pharmaceutical ingredients (APIs). umich.edu The aniline substructure is present in a variety of drugs, although it can sometimes be associated with metabolic toxicity. umich.edu While specific pharmaceuticals derived directly from this compound are not prominent in the literature, its isomers are utilized in broader organic synthesis relevant to drug discovery. For instance, N,N,4-trimethylaniline is documented as an intermediate for pharmaceuticals. atamankimya.comatamanchemicals.comatamanchemicals.com The versatility of the aniline scaffold allows for the synthesis of diverse and complex molecules, making compounds like trimethylanilines valuable starting points for creating new therapeutic agents. acs.org

Ligand Synthesis and Coordination Chemistry

The field of coordination chemistry relies on ligands—molecules that bind to a central metal atom—to create complexes with specific electronic, steric, and catalytic properties. Aromatic amines are a foundational class of compounds used as building blocks for various ligands. In principle, this compound can serve as a ligand itself, donating the electron pair from its nitrogen atom to a metal center. However, its more significant role is as a precursor for more complex, multidentate ligands.

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nanobioletters.com These compounds are of significant interest in coordination chemistry because they can form stable complexes with a wide range of transition metals. nih.govasianpubs.org The resulting metal complexes have diverse applications, including in catalysis, materials science, and as models for biological systems. nanobioletters.com

The general synthesis of a Schiff base ligand from an aniline derivative is shown below:

R-NH₂ (Primary Amine) + R'-CHO (Aldehyde) → R-N=CH-R' (Schiff Base) + H₂O

Schiff base ligands are valued for the relative ease of their synthesis and the ability to tune their steric and electronic properties by selecting different amine and carbonyl precursors. asianpubs.org While this compound, as a primary amine, can theoretically undergo this condensation reaction to form Schiff base ligands, specific examples of its use for this purpose are not as prominently documented in scientific literature compared to other substituted anilines like 2,4,6-trimethylaniline or 3-bromo-4-methyl aniline. nanobioletters.comresearchgate.net The substitution pattern on the aniline ring directly influences the properties of the resulting ligand and its metal complexes.

N-Heterocyclic carbenes (NHCs) have become a ubiquitous class of ligands in organometallic chemistry and catalysis. nih.govnih.gov They are prized for forming strong bonds with metal centers, leading to highly stable and active catalysts. The synthesis of many common NHC precursors, particularly imidazolium and imidazolinium salts, often begins with substituted anilines. nih.govresearchgate.net

A common route involves the initial formation of a diimine ligand through the condensation of two equivalents of an aniline with a 1,2-dicarbonyl compound, such as glyoxal. wikipedia.orgwikipedia.org This diimine can then be further reacted to form the heterocyclic ring of the NHC precursor. researchgate.net

The symmetrically substituted isomer, 2,4,6-trimethylaniline (mesitylamine), is a widely used precursor for the synthesis of prominent diimine and NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). wikipedia.orgresearchgate.net The bulky mesityl groups provided by the 2,4,6-trimethylaniline precursor are crucial for the stability and catalytic activity of the resulting complexes, such as the second-generation Grubbs' catalyst used in olefin metathesis. wikipedia.org

The synthetic pathway using 2,4,6-trimethylaniline proceeds as follows:

Diimine Formation: 2,4,6-trimethylaniline is condensed with glyoxal to form glyoxal-bis(mesitylimine). wikipedia.orgwikipedia.orgorgsyn.org

Cyclization: The resulting diimine is treated with an appropriate reagent to form the imidazolium or imidazolinium ring, which is the direct precursor to the NHC ligand. nih.gov

The structural symmetry of 2,4,6-trimethylaniline is a key feature that contributes to the desirable properties of the resulting ligands. While this compound could theoretically be used in similar condensation reactions, its asymmetrical structure would result in ligands with lower symmetry, and its use as a precursor for common, highly symmetric NHC ligands like IMes is not documented. wikipedia.org

General Utility in Complex Organic Synthesis and Industrial Chemical Processes

As a chemical intermediate, this compound and its isomers are valuable building blocks in the synthesis of more complex molecules for various industrial applications. The specific substitution pattern of each isomer dictates its utility and efficiency in different chemical processes.

Aromatic amines are foundational components in the production of azo dyes and pigments. Derivatives of trimethylaniline are also utilized as precursors for agrochemicals, such as certain herbicides and pesticides. myskinrecipes.com In the field of polymer science, specific trimethylaniline derivatives have been identified as highly effective accelerators for free-radical polymerizations. For instance, N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline, derived from the 3,4,5-trimethylaniline isomer, has demonstrated unique utility as an accelerator, showcasing how specific isomeric structures are selected for specialized applications. google.com The presence of methyl groups in the meta positions, and the absence of ortho-substituents, was found to be particularly effective for this purpose. google.com

The table below summarizes some of the documented applications for different isomers of trimethylaniline, providing context for their roles as versatile chemical intermediates.

| Isomer | Application Area | Specific Use/Finding |

| 2,4,6-Trimethylaniline | Ligand Synthesis | Precursor for diimine and NHC ligands (e.g., IMes for Grubbs' catalyst). wikipedia.org |

| Dye Manufacturing | Used to produce commercial dyes like Acid Blue 129. ca.gov | |

| 3,4,5-Trimethylaniline | Polymer Chemistry | Precursor for N,N-bis(2-hydroxyethyl)-3,4,5-trimethylaniline, an efficient polymerization accelerator. google.com |

| Agrochemicals/Dyes | Intermediate in the synthesis of complex organic molecules. myskinrecipes.com | |

| 2,3,4-Trimethylaniline | Organic Synthesis | Can be used as an intermediate for dyes, pharmaceuticals, and agrochemicals. |

While detailed research on the specific industrial uses of this compound is less prevalent than for its isomers, its fundamental structure as a substituted aromatic amine positions it as a useful intermediate in the broader landscape of organic and industrial chemistry.

Q & A

Q. How does thermal decomposition of this compound salts inform their stability in industrial processes?

- Methodological Answer : Thermogravimetric-differential scanning calorimetry (TG-DSC) under inert atmosphere reveals decomposition pathways. For nitrate salts, exothermic peaks at 200–250°C correlate with nitro group elimination. Ignition delay studies assess explosion risks, guiding safe storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.